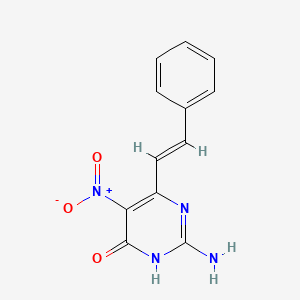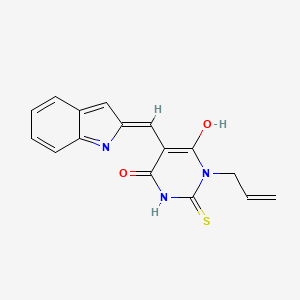
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells. DPI has been used to study the role of ROS in various biological processes and diseases.
作用机制
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the activity of NADPH oxidase, an enzyme that is responsible for the production of ROS in cells. NADPH oxidase is a multi-subunit enzyme complex that generates superoxide anion (O2-) by transferring electrons from NADPH to molecular oxygen. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the transfer of electrons from NADPH to molecular oxygen, thereby preventing the production of O2-.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. Inhibition of NADPH oxidase by 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to reduce oxidative stress in cells and to protect against cellular damage caused by ROS. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine in lab experiments is its potency as an inhibitor of NADPH oxidase. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to be highly effective at inhibiting NADPH oxidase activity at low concentrations. However, 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. In addition, 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine can also inhibit other enzymes that are involved in cellular respiration, which can lead to unwanted side effects.
未来方向
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of more stable and potent inhibitors of NADPH oxidase. Another area of interest is the investigation of the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has already been used to study the effects of ROS in these diseases, but further research is needed to fully understand the mechanisms involved. Finally, there is also interest in developing 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine-based therapies for the treatment of diseases that are associated with oxidative stress.
合成方法
The synthesis of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine involves the reaction of 2,4-dimethylbenzylamine with 2-nitrobenzaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified using column chromatography. The yield of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is typically around 50%.
科学研究应用
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been extensively used in scientific research to study the role of ROS in various biological processes and diseases. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been used to inhibit the production of ROS in cells and to investigate the effects of ROS on cellular signaling pathways.
属性
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-16-7-8-19(17(2)13-16)15-22-9-11-23(12-10-22)21-14-18-5-3-4-6-20(18)24(25)26/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCQJTVFRSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362272 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6069-02-9 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)
![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)


![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)
![4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6054148.png)
![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)

![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)